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2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Catalog No.
S677860
CAS No.
17901-14-3
M.F
C11H15N3O2S2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamid...

CAS Number

17901-14-3

Product Name

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

IUPAC Name

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C11H15N3O2S2/c1-3-14(4-2)18(15,16)8-5-6-9-10(7-8)17-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

WLPGPUBYXHHUNN-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide.

  • Chemical Databases:

    • While resources like PubChem provide some information on the compound, including its structure and basic properties, there are no citations for published research on this specific molecule [].
  • Commercial Availability:

    • There are a few commercial suppliers listed for 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide, which suggests potential research applications, but the specific uses aren't disclosed [].

Future Research Potential:

The structure of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide incorporates several functional groups that are commonly found in biologically active molecules. Here are some potential areas for future research:

  • Medicinal Chemistry: The presence of the sulfonamide group suggests it could be investigated for its antibacterial or antifungal properties. Similar sulfonamide structures are known to have these applications [].
  • Material Science: The aromatic ring structure and amine group could be of interest for the development of new materials with specific properties [].

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C11H15N3O2S2C_{11}H_{15}N_{3}O_{2}S_{2} and a molecular weight of 285.39 g/mol. This compound features a benzothiazole ring, an amino group, and a sulfonamide group, which are characteristic of many biologically active molecules. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

  • Due to the lack of research, the mechanism of action for this compound remains unknown.
  • No information on safety hazards like toxicity, flammability, or reactivity is available.
, primarily due to its functional groups. Key reactions include:

  • Sulfonamide Formation: The sulfonamide group can be formed through the reaction of an amine with a sulfonating agent, such as chlorosulfonic acid.
  • N-Alkylation: The diethyl groups can be introduced via alkylation reactions involving diethylamine.
  • Substitution Reactions: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in biological systems.

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against different bacterial strains.
  • Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential therapeutic applications.
  • Anticancer Activity: Research indicates that benzothiazole derivatives can affect cell proliferation and apoptosis, suggesting possible anticancer properties.

The synthesis of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide typically involves the following steps:

  • Formation of Benzothiazole: The initial step involves synthesizing the benzothiazole ring from o-aminothiophenol and carbon disulfide.
  • Introduction of Amino Group: An amino group is introduced through nitration followed by reduction.
  • Alkylation with Diethylamine: Diethylamine is then reacted with the benzothiazole derivative to form the diethylated product.
  • Sulfonation: Finally, the sulfonamide group is introduced by reacting with a sulfonating agent under controlled conditions.

The applications of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide span various fields:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent against infections and inflammatory diseases.
  • Biochemical Research: Used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.
  • Industrial

Studies on the interactions of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide with biological targets reveal its potential mechanisms of action. It primarily interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity and affecting cellular processes such as:

  • Cell Signaling Pathways: Modulating pathways that control cell growth and apoptosis.
  • Gene Expression: Influencing the expression of genes related to inflammation and cell cycle regulation.

Several compounds share structural similarities with 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamideContains dimethyl groups instead of diethyl groupsMay exhibit different biological activities due to steric effects .
2-amino-1,3-benzothiazole-6-sulfonamideLacks diethyl substitutionPotentially different reactivity and biological activity .
2-amino-1,3-benzothiazole-6-carboxamideContains a carboxamide instead of a sulfonamide groupDifferent chemical properties affecting solubility and reactivity .

These comparisons highlight the uniqueness of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide in terms of its structural features and potential biological activities.

XLogP3

1.9

Wikipedia

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Dates

Last modified: 08-15-2023

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